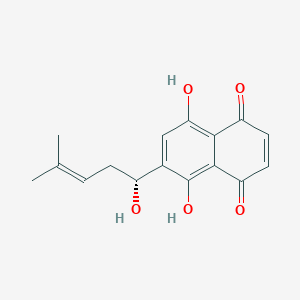

1,4-naphthalenedione, 5,8-dihydroxy-2-((1R)-1-hydroxy-4-methyl-3-penten-1-yl)-

Description

The compound 1,4-naphthalenedione, 5,8-dihydroxy-2-((1R)-1-hydroxy-4-methyl-3-penten-1-yl)- (hereafter referred to as the target compound) is a naphthoquinone derivative characterized by hydroxyl groups at positions 5 and 8 of the naphthalene core and a chiral substituent at position 2. Synonyms for this compound include 5,8-Dihydroxy-2-[(1R)-1-hydroxy-4-methylpent-3-en-1-yl]naphthalene-1,4-dione and others, as listed in chemical databases .

Naphthoquinones are known for diverse bioactivities, including antimicrobial, antioxidant, and cytotoxic properties.

Properties

Molecular Formula |

C16H16O5 |

|---|---|

Molecular Weight |

288.29 g/mol |

IUPAC Name |

5,8-dihydroxy-6-[(1R)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione |

InChI |

InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17,20-21H,4H2,1-2H3/t10-/m1/s1 |

InChI Key |

UNNKKUDWEASWDN-SNVBAGLBSA-N |

Isomeric SMILES |

CC(=CC[C@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)O)C |

Canonical SMILES |

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)O)C |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis via Heteropolyacid-Catalyzed Diels-Alder Reaction

A novel one-pot synthesis route utilizes hydroquinone (HQ) and substituted 1,3-dienes in the presence of Mo-V-P heteropolyacids (HPA-x) as bifunctional catalysts. This method integrates acid-catalyzed diene synthesis and redox-driven oxidation into a single step, avoiding intermediate isolation.

Reaction Conditions and Mechanism

- Catalyst : HPA-4 (H$$7$$PMo$$8$$V$$4$$O$${40}$$) in aqueous solution (0.25 M).

- Solvent : 1,4-dioxane, which enhances solubility and stabilizes intermediates.

- Temperature : Room temperature (25°C).

- Time : 6–30 hours, depending on diene reactivity.

The process begins with HQ oxidation to 1,4-benzoquinone (BQ) , followed by a Diels-Alder reaction with dienes (e.g., isoprene, 2,3-dimethylbutadiene). The adduct undergoes in situ oxidation by HPA-4, which is regenerated via atmospheric oxygen.

Key Data:

| Diene | Product | Yield (%) | Purity (%) |

|---|---|---|---|

| Isoprene | 6-Methylnaphthoquinone | 80 | 99 |

| 1,3-Butadiene | Unsubstituted NQ | 50 | 92 |

| Piperylene | 5-Methylnaphthoquinone | 65 | 95 |

Advantages :

Condensation and Reductive Oxidation

This method involves condensation of 1,4-dimethoxybenzene with 2,3-dichloromaleic anhydride , followed by sequential dechlorination and oxidation.

Stepwise Protocol:

Condensation :

Reductive Dechlorination :

- Reagent: Zinc dust in acetic acid.

- Product: 5,8-Dimethoxy-1,4-naphthoquinone.

Demethylation and Oxidation :

Challenges :

Friedel-Crafts Acylation in Molten Salt Media

A high-temperature Friedel-Crafts approach employs AlCl$$_3$$/NaCl molten salts to promote acylation between hydroquinone and maleic anhydride .

Optimization Parameters:

- Temperature : 200°C (prevents intermediate decomposition).

- Molar Ratio : HQ : maleic anhydride : AlCl$$_3$$ = 1 : 1 : 4.

- Time : 2 hours.

The reaction proceeds via cycloacylation , forming a naphthoquinone-alumina complex. Subsequent HCl treatment liberates the product.

Yield Enhancement:

Asymmetric Synthesis for (1R)-Configuration

The (1R)-stereocenter is critical for shikonin’s bioactivity. Two strategies address enantioselectivity:

Chiral Pool Synthesis from Natural Precursors

Side-Chain Elongation via Aldol Condensation

A patent-pending method extends the isoprenoid side chain using allylboronates under Suzuki-Miyaura conditions:

- Core Synthesis : 5,8-Dihydroxy-1,4-naphthoquinone.

- Aldol Reaction :

- Reagent: (R)-1-Hydroxy-4-methyl-3-pentenylboronic acid.

- Catalyst: Pd(PPh$$3$$)$$4$$.

- Oxidation : MnO$$2$$ in CH$$2$$Cl$$_2$$.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 5,8-dihydroxy-2-((1R)-1-hydroxy-4-methyl-3-penten-1-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can convert the naphthalenedione core to naphthalenediol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the naphthalenedione core.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents and nucleophiles like amines or thiols are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted naphthalenedione derivatives, which can be further utilized in organic synthesis or as intermediates in pharmaceutical production.

Scientific Research Applications

Antioxidant Properties

Naphthazarin has been studied for its antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that naphthazarin effectively decreased malondialdehyde levels, a marker of lipid peroxidation, indicating its potential role in mitigating oxidative damage in cells .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Its effectiveness against various pathogens has been documented, making it a candidate for developing new antimicrobial therapies. For instance, naphthazarin demonstrated inhibitory effects on the growth of certain bacteria and fungi in laboratory settings .

Plant Growth Regulation

Naphthazarin also plays a role in plant physiology. It has been shown to influence the growth of maize seedlings positively by stimulating leaf growth while inhibiting root development at specific concentrations. This dual effect suggests potential applications in agricultural practices to enhance crop yields .

Cancer Research

Naphthazarin's cytotoxic properties have attracted attention in cancer research. Studies indicate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This property positions naphthazarin as a potential candidate for further investigation as an anticancer agent .

Drug Development

The compound's unique chemical structure allows it to interact with various biological targets, making it suitable for drug development. Its ability to modulate redox states in cells may be exploited to design drugs that target oxidative stress-related diseases .

Pesticide Development

Given its antimicrobial properties, naphthazarin is being explored for use as a natural pesticide. Its efficacy against plant pathogens could provide an eco-friendly alternative to synthetic pesticides, contributing to sustainable agricultural practices .

Case Studies

Mechanism of Action

The mechanism of action of 1,4-naphthalenedione, 5,8-dihydroxy-2-((1R)-1-hydroxy-4-methyl-3-penten-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its hydroxy groups can form hydrogen bonds with active sites of enzymes, altering their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The target compound belongs to a broader class of 1,4-naphthalenedione derivatives. Below is a detailed comparison with structurally related naphthoquinones, emphasizing substituent effects and biological activities.

Key Structural Analogues

2,3-Epoxy-2-(3-Methyl-2-Butenyl)-1,4-Naphthalenedione (Compound 7)

- Source : Isolated from Brazilian red propolis .

- Substituents : 2,3-epoxy group and a 3-methyl-2-butenyl (prenyl) chain at position 2.

- Bioactivity : Exhibits antibiotic activity against bacteria/fungi and antioxidant activity comparable to tocopherol .

- Comparison : Unlike the target compound, this analogue lacks hydroxyl groups at positions 5 and 8 but features an epoxy group. The prenyl chain may enhance lipophilicity, influencing membrane permeability and antimicrobial potency.

Juglone (5-Hydroxy-1,4-Naphthoquinone)

- Source : Naturally occurring in walnuts (Juglans spp.) .

- Substituents : Single hydroxyl group at position 3.

- Bioactivity: Known for allelopathic effects, phytotoxicity, and moderate antifungal activity. Toxicity in mammals limits therapeutic applications .

FDB012658 (2-Acetyl-4,7,8-Trihydroxy-6-Methoxy-3-Methyl-1,5-Dihydronaphthalene-1,5-Dione)

- Substituents : Acetyl, trihydroxy, methoxy, and methyl groups at positions 2, 4, 6, 7, and 3 .

- Comparison : This highly substituted analogue demonstrates how additional functional groups (e.g., methoxy, acetyl) can modulate electronic properties and solubility. Bioactivity data are unspecified, but such substitutions often enhance redox activity .

Structural Comparison Table

Biological Activity

1,4-Naphthalenedione, also known as naphthazarin or 5,8-dihydroxy-1,4-naphthoquinone, is a naturally occurring organic compound with significant biological activity. Its structure consists of a naphthalene core with two hydroxyl groups and a side chain that contributes to its diverse biological properties. This article reviews the biological activities of this compound, focusing on its anticancer, antibacterial, and antifungal properties, as well as its mechanism of action.

- Chemical Formula : CHO

- Molecular Weight : 190.1522 g/mol

- CAS Number : 475-38-7

- IUPAC Name : 5,8-dihydroxy-1,4-naphthalenedione

Anticancer Activity

Numerous studies have highlighted the anticancer potential of naphthazarin derivatives. One study evaluated the cytotoxic effects of various derivatives against the PC3 metastatic human prostate cancer cell line using MTT assays. Among the tested compounds, one derivative showed a significant reduction in cell viability by over 55% at a concentration of 100 µM after 24 hours . The structure-activity relationship indicates that modifications to the naphthazarin structure can enhance its anticancer efficacy.

Antibacterial and Antifungal Properties

Research has demonstrated that naphthazarin exhibits notable antibacterial and antifungal activities. A series of (1,4)-naphthoquinone derivatives were synthesized and tested for their ability to inhibit various bacterial strains and fungal pathogens. The results indicated that certain derivatives had potent antifungal effects against Candida species and exhibited antibacterial activity against Gram-positive bacteria .

The mechanisms through which naphthazarin exerts its biological effects involve oxidative stress induction and interaction with cellular proteins. Studies have shown that naphthazarin can alter catalase activity in plant systems, indicating a potential role in modulating oxidative stress responses . Additionally, it has been suggested that naphthazarin interacts with thiol groups in proteins, leading to redox cycling and the generation of reactive oxygen species (ROS), which may contribute to its cytotoxic effects in cancer cells .

Case Studies

Q & A

Q. What are the recommended methodologies for synthesizing 1,4-naphthalenedione, 5,8-dihydroxy-2-((1R)-1-hydroxy-4-methyl-3-penten-1-yl)-, and how can computational tools enhance synthesis efficiency?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including hydroxylation and alkylation of naphthalenedione precursors. Computational tools, such as quantum chemical reaction path searches, can predict viable intermediates and transition states, reducing trial-and-error experimentation. For example, integrating density functional theory (DFT) calculations with experimental validation allows researchers to prioritize high-yield pathways . Additionally, reaction optimization can employ statistical experimental design (e.g., factorial design) to test variables like temperature, solvent polarity, and catalyst loading systematically .

Q. How should researchers characterize the stereochemical configuration and functional groups of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry via NOESY or COSY to resolve the (1R)-hydroxy-4-methyl-3-pentenyl side chain .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using high-resolution MS (HRMS) with electron ionization .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What experimental protocols are critical for assessing the compound’s solubility and stability under varying pH and temperature conditions?

- Methodological Answer : Conduct solubility assays in solvents of increasing polarity (e.g., hexane to DMSO) using UV-Vis spectroscopy. For stability, incubate the compound at pH 2–12 and temperatures from 4°C to 60°C, monitoring degradation via HPLC with diode-array detection. Apply kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under storage conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield and minimize byproducts in the synthesis of this compound?

- Methodological Answer : Implement Design of Experiments (DoE) frameworks, such as response surface methodology (RSM), to model interactions between variables (e.g., reaction time, stoichiometry). For instance, a central composite design can identify optimal conditions while minimizing resource use. Post-optimization, validate predictions with small-scale reactions and scale iteratively . Computational feedback loops, where experimental data refine quantum chemical simulations, further enhance efficiency .

Q. What computational strategies are effective in predicting the compound’s reactivity and interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions, focusing on the dihydroxy-naphthalenedione core’s redox activity.

- Docking Studies : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., oxidoreductases).

- Reactivity Descriptors : Calculate Fukui indices via DFT to identify nucleophilic/electrophilic sites for derivatization .

Q. How should researchers address contradictions in experimental data, such as inconsistent spectroscopic results or variable bioactivity outcomes?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify outliers or confounding variables. For spectroscopic discrepancies, cross-validate with alternative techniques (e.g., IR vs. Raman spectroscopy). If bioactivity varies, conduct dose-response assays under standardized conditions (e.g., controlled oxygen levels) and use ANOVA to assess significance . Interdisciplinary collaboration with computational chemists can reconcile empirical and theoretical data .

Q. What challenges arise in scaling up the synthesis of this compound, and how can reactor design principles mitigate them?

- Methodological Answer : Scale-up challenges include heat transfer inefficiencies and mixing limitations. Use continuous-flow reactors to enhance mass transfer and reduce exothermic risks. Computational fluid dynamics (CFD) simulations can model flow patterns and optimize reactor geometry. Additionally, membrane separation technologies (e.g., nanofiltration) improve purification efficiency at larger scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.